molecular formula C14H14N2O3 B1613212 Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate CAS No. 906352-99-6

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Cat. No.: B1613212
CAS No.: 906352-99-6
M. Wt: 258.27 g/mol
InChI Key: ALDBUDYDJSLBJO-UHFFFAOYSA-N
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Description

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate: is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, where the benzoate group is esterified with an ethyl group, and the aromatic ring is substituted with a 6-methylpyrazin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethanol in the presence of an acid catalyst, followed by the substitution reaction with 6-methylpyrazin-2-ol. The reaction conditions often include:

    Esterification: Refluxing 3-hydroxybenzoic acid with ethanol and a catalytic amount of sulfuric acid.

    Substitution: Reacting the resulting ethyl 3-hydroxybenzoate with 6-methylpyrazin-2-ol in the presence of a base such as potassium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions, leading to the formation of quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of ethyl 3-hydroxybenzoate.

    Substitution: Various substituted pyrazinyl derivatives.

Scientific Research Applications

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazinyl group can play a crucial role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate: Similar structure but with the pyrazinyl group at the 4-position of the benzoate ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 3-[(5-methylpyrazin-2-yl)oxy]benzoate: Similar structure but with the pyrazinyl group at the 5-position of the pyrazine ring.

Uniqueness: this compound is unique due to the specific positioning of the pyrazinyl group and the ethyl ester, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 3-(6-methylpyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-4-6-12(7-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBUDYDJSLBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640388
Record name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-99-6
Record name Ethyl 3-[(6-methyl-2-pyrazinyl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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